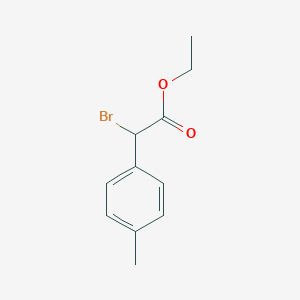
Ethyl 2-bromo-2-(p-tolyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-2-(p-tolyl)acetate is a chemical compound that belongs to the family of esters. It is commonly used in organic synthesis as a reagent, intermediate, and building block for various organic compounds. This compound is a colorless to light yellow liquid that has a boiling point of 260-262°C. The chemical formula for this compound is C11H13BrO2.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-2-(p-tolyl)acetate is not well understood. However, it is believed to act as an electrophilic reagent in organic synthesis, reacting with nucleophiles such as alcohols, amines, and thiols to form various functionalized compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for use in drug manufacturing, and therefore, its effects on the human body are not well studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-bromo-2-(p-tolyl)acetate in lab experiments are its high purity, stability, and ease of handling. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are various future directions for the research and development of Ethyl 2-bromo-2-(p-tolyl)acetate. These include:
1. The synthesis of new compounds using this compound as a building block.
2. The development of new synthetic methods for the preparation of this compound.
3. The study of the mechanism of action of this compound in organic synthesis.
4. The investigation of the biochemical and physiological effects of this compound.
5. The optimization of the synthesis process for this compound to reduce its cost and increase its availability.
Conclusion:
This compound is a valuable reagent in organic synthesis, with various applications in scientific research. Its synthesis method is well established, and it is commonly used as a building block for the preparation of various compounds. However, its biochemical and physiological effects are not well understood, and further research is needed in this area. The future directions for the research and development of this compound include the synthesis of new compounds, the development of new synthetic methods, and the investigation of its mechanism of action.
Synthesemethoden
Ethyl 2-bromo-2-(p-tolyl)acetate can be synthesized through the esterification of 2-bromo-2-(p-tolyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of 60-70°C for several hours, and the product is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-2-(p-tolyl)acetate has various applications in scientific research. It is used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in organic synthesis for the preparation of various intermediates and functionalized compounds.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDQUYJGNGJMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

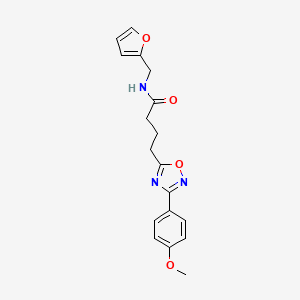
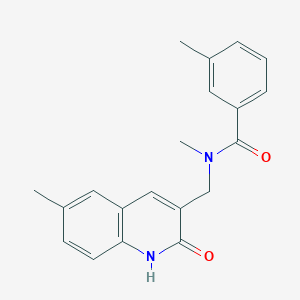


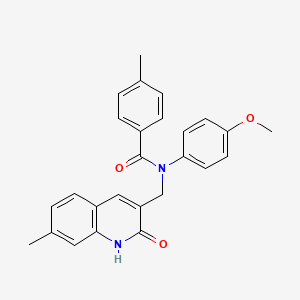

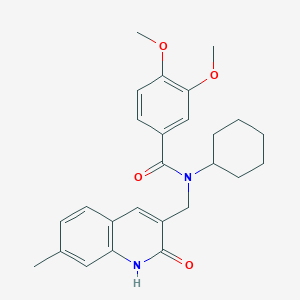
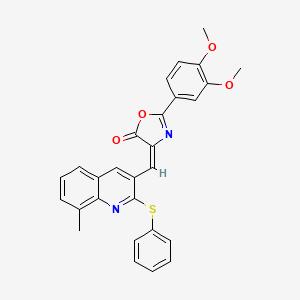
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
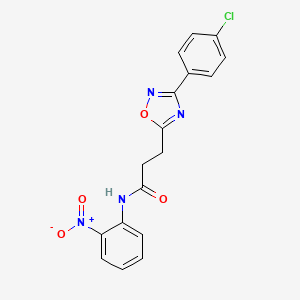

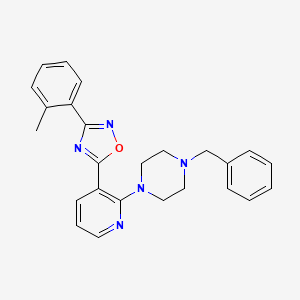
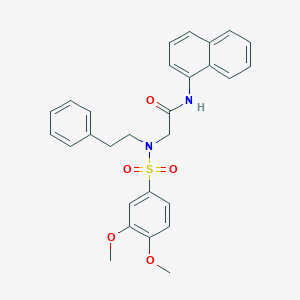
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)